molecular formula C22H23N3O3S2 B2929248 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034349-75-0

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2929248
CAS No.: 2034349-75-0
M. Wt: 441.56
InChI Key: ZTYMHMLYANSSBZ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophoretic Separation in Quality Control

  • Application : Electrophoretic separation of imatinib mesylate and related substances, including NDI, a similar compound to the one , was developed for quality control purposes.
  • Methodology : Influential factors affecting separation, such as electrolyte type and concentration, applied voltage, and buffer modifier, were investigated, demonstrating the compound's potential in analytical chemistry applications.
  • Findings : This method was effective for the baseline separation of studied analytes, highlighting its utility in the quality control of pharmaceutical substances (Ye et al., 2012).

Antagonist Activity in κ-Opioid Receptors

  • Application : Investigation of analog compounds as κ-opioid receptor antagonists.
  • Relevance : This research provides insights into the pharmacological characterization of compounds structurally related to the given compound, suggesting potential applications in the field of neuroscience and pharmacology.
  • Outcomes : The study demonstrated the potential therapeutic applications of these compounds in treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Cancer Research: Histone Deacetylase Inhibition

  • Application : The compound MGCD0103, structurally similar to the compound , was studied as a histone deacetylase inhibitor.
  • Impact : This compound showed significant antitumor activity in vivo and entered clinical trials, indicating its potential in cancer treatment and the broader field of oncology (Zhou et al., 2008).

Anti-Angiogenic and DNA Cleavage Activities

  • Application : A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and tested for their anti-angiogenic and DNA cleavage activities.
  • Relevance : These studies provide insights into the potential use of such compounds in anticancer therapies, particularly by inhibiting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).

Molecular Interaction Studies

  • Application : Investigation into the molecular interaction of antagonist compounds structurally related to the query compound with cannabinoid receptors.
  • Significance : These studies contribute to the understanding of molecular interactions at the receptor level, which is crucial in drug discovery and development (Shim et al., 2002).

Metabolism in Chronic Myelogenous Leukemia Patients

  • Application : Metabolic study of flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia.
  • Importance : This research is vital for understanding the metabolic pathways and potential therapeutic applications of compounds related to the query compound in oncology (Gong et al., 2010).

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c26-22(19-5-3-18(4-6-19)20-9-13-29-16-20)24-14-17-7-11-25(12-8-17)30(27,28)21-2-1-10-23-15-21/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYMHMLYANSSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.